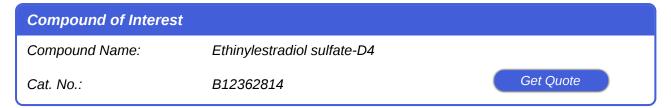


Ethinylestradiol Sulfate-D4: A Technical Guide to its Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for **Ethinylestradiol Sulfate-D4**. This deuterated analog of Ethinylestradiol sulfate serves as a crucial internal standard in bioanalytical studies, particularly for pharmacokinetic and metabolic profiling. Understanding the data presented in a CoA is paramount for ensuring the accuracy and reliability of experimental results.

Compound Identification and Specifications

A Certificate of Analysis for **Ethinylestradiol Sulfate-D4** typically begins with fundamental identifying information and product specifications. This section ensures the correct material is being used and meets the required quality standards for research and development.



Parameter	Specification
Product Name	Ethinylestradiol sulfate-d4
Synonyms	17α-Ethynylestradiol-2,4,16,16-d4 3-(hydrogen sulfate)
CAS Number	350820-06-3 (for the non-sulfated d4 analog)
Molecular Formula	C ₂₀ H ₁₉ D ₄ NaO ₅ S (as sodium salt)
Molecular Weight	402.47 g/mol (as sodium salt)[1]
Appearance	White to off-white solid
Purity (by HPLC)	≥98%
Isotopic Enrichment	≥99 atom % D
Storage Conditions	-20°C[1]

Analytical Data for Characterization

The core of the CoA provides quantitative data from various analytical techniques to confirm the identity, purity, and isotopic labeling of the compound.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of **Ethinylestradiol Sulfate-D4**.

Parameter	Observed Value
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive
Mass Transition (for EE-d4 after derivatization)	m/z 534.00 > 171.10[2]
Accurate Mass	402.14 (for the free acid form)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the molecular structure and the positions of the deuterium labels. While specific ¹H and ¹³C NMR data for the sulfated D4 analog is not readily available in the public domain, the analysis would confirm the absence of protons at the deuterated positions. Solid-state ¹³C NMR has been used to study the non-deuterated Ethinylestradiol.[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating the analytical results. The following sections outline typical experimental protocols used in the analysis of Ethinylestradiol, where **Ethinylestradiol Sulfate-D4** would be used as an internal standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 50 x 2 mm, 5 μm).[5]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a modifier like formic acid (e.g., 80:20 v/v acetonitrile:water with 1% formic acid).[5]
- Flow Rate: Typically 0.5 1.0 mL/min.
- Detection: UV detection at a wavelength of 280 nm.
- Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is commonly used for the determination of Ethinylestradiol in biological matrices, employing Ethinylestradiol-D4 as an internal standard.[5][6][7][8]

Sample Preparation:



- Extraction: Ethinylestradiol and the internal standard (Ethinylestradiol-D4) are extracted from the biological matrix (e.g., human plasma) using liquid-liquid extraction with a solvent like methyl t-butyl ether or a solid-phase extraction (SPE) cartridge.[5][6]
- Derivatization: To enhance sensitivity, the extracted analytes are often derivatized with a reagent such as dansyl chloride.[2][5][6]
- Reconstitution: The final extract is evaporated to dryness and reconstituted in the mobile phase.[5]

· LC System:

- Column: A C18 reverse-phase column (e.g., Syncronis C18, 50 mm × 2.1 mm, 1.7 μm).[6]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium formate).[7][8]

MS/MS System:

- Ionization: Heated electrospray ionization (HESI) in positive ion mode.
- Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
 [6][7]
- Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For dansylated Ethinylestradiol-D4, a transition of m/z 534.00 > 171.10 has been reported.[2]

Visualized Workflows and Pathways Analytical Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of Ethinylestradiol in a biological sample using Ethinylestradiol-D4 as an internal standard.



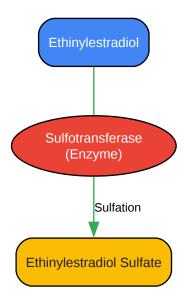


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Analytical workflow for Ethinylestradiol quantification.

Metabolic Pathway of Ethinylestradiol

Ethinylestradiol is metabolized in the body, with sulfation being a major pathway. Ethinylestradiol sulfate is a significant metabolite.[9]



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Metabolic sulfation of Ethinylestradiol.

This technical guide serves as a comprehensive resource for understanding the critical information presented in a Certificate of Analysis for **Ethinylestradiol Sulfate-D4**. By carefully evaluating the provided data and understanding the methodologies used for its characterization, researchers can confidently employ this internal standard in their studies, leading to robust and reliable analytical outcomes.



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